N-((5-Methylthiophen-2-yl)methyl)thietan-3-amine
Description
N-((5-Methylthiophen-2-yl)methyl)thietan-3-amine is a chemical compound that features a thietan ring attached to an amine group, with a 5-methylthiophen-2-ylmethyl substituent
Properties
Molecular Formula |
C9H13NS2 |
|---|---|
Molecular Weight |
199.3 g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H13NS2/c1-7-2-3-9(12-7)4-10-8-5-11-6-8/h2-3,8,10H,4-6H2,1H3 |
InChI Key |
KCRIJNONUHNSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methylthiophen-2-yl)methyl)thietan-3-amine typically involves the reaction of 5-methylthiophen-2-ylmethyl halides with thietan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-Methylthiophen-2-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan ring or the thiophene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amine derivatives and reduced thiophene compounds.
Substitution: Substituted thietan and thiophene derivatives.
Scientific Research Applications
N-((5-Methylthiophen-2-yl)methyl)thietan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((5-Methylthiophen-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-((5-Methylthiophen-2-yl)methyl)thietan-3-amine can be compared with other similar compounds, such as:
N-((5-Methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine: This compound features a Schiff base structure and has been studied for its coordination behavior with metal ions and antibacterial activity.
N-((5-Methylthiophen-2-yl)methyl)pyridin-3-amine:
The uniqueness of this compound lies in its thietan ring structure, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
